4-Chlorophenyl isothiocyanate

Descripción general

Descripción

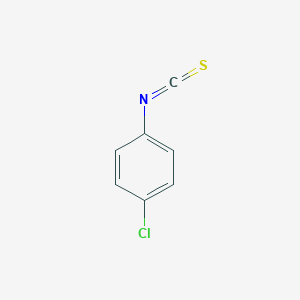

4-Chlorophenyl isothiocyanate is an organic compound with the molecular formula C(_7)H(_4)ClNS. It is a derivative of phenyl isothiocyanate, where a chlorine atom is substituted at the para position of the phenyl ring. This compound is known for its reactivity and is used as an intermediate in various chemical syntheses .

Métodos De Preparación

Synthetic Routes and Reaction Conditions: 4-Chlorophenyl isothiocyanate can be synthesized through several methods. One common method involves the reaction of 4-chloroaniline with thiophosgene. The reaction proceeds as follows: [ \text{4-Chloroaniline} + \text{Thiophosgene} \rightarrow \text{this compound} + \text{Hydrogen chloride} ]

Another method involves the reaction of 4-chloroaniline with carbon disulfide and a base, followed by oxidation: [ \text{4-Chloroaniline} + \text{Carbon disulfide} + \text{Base} \rightarrow \text{Dithiocarbamate intermediate} ] [ \text{Dithiocarbamate intermediate} + \text{Oxidizing agent} \rightarrow \text{this compound} ]

Industrial Production Methods: In industrial settings, the production of this compound often involves large-scale reactions using the above methods. The choice of method depends on factors such as cost, availability of reagents, and desired purity of the final product .

Análisis De Reacciones Químicas

Types of Reactions: 4-Chlorophenyl isothiocyanate undergoes various chemical reactions, including:

Nucleophilic Substitution: Reacts with nucleophiles such as amines to form thioureas.

Cycloaddition Reactions: Participates in [2+2] cycloaddition reactions with alkenes to form cycloadducts.

Hydrolysis: Hydrolyzes in the presence of water to form 4-chlorophenylamine and carbon dioxide.

Common Reagents and Conditions:

Nucleophilic Substitution: Amines, typically under mild conditions.

Cycloaddition: Alkenes, often under thermal or photochemical conditions.

Hydrolysis: Water, usually under acidic or basic conditions.

Major Products:

Thioureas: Formed from nucleophilic substitution with amines.

Cycloadducts: Formed from cycloaddition reactions.

4-Chlorophenylamine: Formed from hydrolysis

Aplicaciones Científicas De Investigación

Medicinal Chemistry

Anticancer Properties

4-CPI has been investigated for its potential as an anticancer agent. Studies indicate that isothiocyanates can inhibit abnormal DNA methylation and histone deacetylase, which are crucial in cancer development. The combination of 4-CPI with conventional anticancer drugs has shown synergistic effects, enhancing the efficacy of treatment while reducing side effects associated with chemotherapy .

Case Study: Synergistic Effects with Chemotherapy

A patent highlights a formulation combining 4-CPI with DNA-affecting anticancer drugs. This combination aims to improve therapeutic outcomes by minimizing the adverse effects typically seen with standard chemotherapy regimens .

| Active Ingredient | Type | Synergistic Effect |

|---|---|---|

| 4-Chlorophenyl Isothiocyanate | Isothiocyanate | Enhanced efficacy in cancer treatment |

| Conventional Anticancer Drugs | Alkylating agents, antibiotics | Reduced side effects, improved outcomes |

Antimicrobial Activity

4-CPI exhibits notable antimicrobial properties, making it useful in the development of new antibiotics. Research has demonstrated its effectiveness against various strains of bacteria, including Methicillin-resistant Staphylococcus aureus (MRSA). In one study, derivatives of 4-CPI showed minimal inhibitory concentrations (MICs) in the submicromolar range against clinical isolates of MRSA, indicating strong antibacterial activity .

Case Study: Efficacy Against MRSA

In a controlled study, compounds synthesized from 4-CPI were tested against MRSA strains. The results indicated that certain derivatives exhibited higher antibacterial activity compared to traditional antibiotics, suggesting their potential for treating resistant bacterial infections .

| Compound Type | Target Bacteria | MIC (μM) |

|---|---|---|

| Pyrazolyl Carbothioamides | SA Newman (MSSA) | 0.15 |

| Pyrazolyl Thioureas | SA Lac (USA300-type MRSA) | 2.5 |

Agricultural Applications

In agriculture, isothiocyanates like 4-CPI are utilized for their herbicidal properties. They can inhibit the growth of weeds and pests, serving as natural pesticides derived from plant sources. This application aligns with sustainable agricultural practices aimed at reducing chemical pesticide use.

Synthesis of Novel Compounds

4-CPI serves as a building block for synthesizing various derivatives used in medicinal chemistry and agrochemicals. For instance, it has been employed in the synthesis of thiosemicarbazides and other biologically active compounds .

Case Study: Synthesis of Thiosemicarbazides

Research demonstrated that 4-CPI could be effectively used to synthesize thiosemicarbazides, which possess diverse biological activities, including antimicrobial and anticancer effects .

Mecanismo De Acción

The mechanism of action of 4-chlorophenyl isothiocyanate involves its reactivity towards nucleophiles. The isothiocyanate group (-N=C=S) is highly electrophilic, allowing it to react with nucleophilic sites on biomolecules such as proteins and enzymes. This reactivity can lead to the modification of these biomolecules, affecting their function and activity. The molecular targets and pathways involved depend on the specific nucleophiles and conditions under which the reactions occur .

Comparación Con Compuestos Similares

Phenyl isothiocyanate: Lacks the chlorine substituent, making it less reactive in certain nucleophilic substitution reactions.

4-Fluorophenyl isothiocyanate: Contains a fluorine substituent instead of chlorine, which can affect its reactivity and applications.

4-Methoxyphenyl isothiocyanate: Contains a methoxy group, which can influence its electronic properties and reactivity.

Uniqueness: 4-Chlorophenyl isothiocyanate is unique due to the presence of the chlorine atom, which enhances its electrophilicity and reactivity compared to its unsubstituted counterpart. This makes it particularly useful in reactions requiring a more reactive isothiocyanate .

Actividad Biológica

4-Chlorophenyl isothiocyanate (4-CPI) is a compound of significant interest in the field of medicinal chemistry due to its diverse biological activities, particularly in anticancer and antimicrobial applications. This article provides an overview of its biological activity, supported by data tables, case studies, and research findings.

Overview of Isothiocyanates

Isothiocyanates (ITCs) are compounds derived from glucosinolates found in cruciferous vegetables. They are known for their potential health benefits, including anticancer properties, antimicrobial effects, and anti-inflammatory activities. 4-CPI is one such ITC that has garnered attention for its unique biological properties.

Anticancer Activity

Numerous studies have demonstrated the anticancer potential of 4-CPI. It has been shown to inhibit the proliferation of various cancer cell lines through multiple mechanisms.

- Induction of Apoptosis : 4-CPI promotes apoptosis in cancer cells by increasing the Bax/Bcl-2 ratio and activating caspase pathways. A study reported that treatment with 4-CPI led to significant cell cycle arrest in the S and G2/M phases in HepG2 and MCF-7 cells, respectively .

- Inhibition of DNA Methylation : It acts as a double inhibitor, affecting both abnormal DNA methylation and histone deacetylase activity, which are crucial for cancer progression .

- Synergistic Effects : When combined with other anticancer drugs, such as those targeting DNA, 4-CPI enhances therapeutic efficacy, suggesting its potential as an adjuvant treatment .

Case Studies

A notable study evaluated the cytotoxicity of 4-CPI derivatives against various cancer cell lines. The results indicated that certain derivatives exhibited IC50 values as low as 2.32 µg/mL against MCF-7 cells, demonstrating potent activity compared to standard chemotherapeutics like 5-fluorouracil (5-FU) .

Antimicrobial Activity

In addition to its anticancer effects, 4-CPI has shown promising antimicrobial properties.

Antibacterial Activity

Research indicates that 4-CPI exhibits broad-spectrum antibacterial activity against both Gram-positive and Gram-negative bacteria. For instance:

- Against Staphylococcus aureus : Studies have shown that compounds derived from 4-CPI can significantly inhibit the growth of this pathogen .

- Against Candida albicans : The compound also displays antifungal activity, making it a candidate for treating fungal infections .

Comparative Analysis of Biological Activities

The table below summarizes the biological activities of this compound compared to other isothiocyanates:

| Compound | Anticancer Activity (IC50 µg/mL) | Antimicrobial Activity |

|---|---|---|

| This compound | MCF-7: 2.32; HepG2: 3.13 | Effective against S. aureus and C. albicans |

| Phenethyl Isothiocyanate | MCF-7: 3.5; HepG2: 5.0 | Moderate activity against E. coli |

| Allyl Isothiocyanate | MCF-7: 6.0; HepG2: N/A | Strong against Pseudomonas aeruginosa |

Propiedades

IUPAC Name |

1-chloro-4-isothiocyanatobenzene | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H4ClNS/c8-6-1-3-7(4-2-6)9-5-10/h1-4H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MZZVFXMTZTVUFO-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=CC=C1N=C=S)Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H4ClNS | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID70175577 | |

| Record name | 1-Chloro-4-isothiocyanatobenzene | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70175577 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

169.63 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

2131-55-7 | |

| Record name | 4-Chlorophenyl isothiocyanate | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=2131-55-7 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 1-Chloro-4-isothiocyanatobenzene | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0002131557 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 4-Chlorophenyl isothiocyanate | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=20213 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | 1-Chloro-4-isothiocyanatobenzene | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70175577 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 1-chloro-4-isothiocyanatobenzene | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.016.690 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Q1: What is the role of 4-chlorophenyl isothiocyanate in the synthesis of heterocyclic compounds?

A1: this compound serves as a key reactant in synthesizing 4-(4-chlorophenyl)-4,5-dihydro-1H-1,2,4-triazole-5-thione []. It undergoes a heterocyclization reaction with formic hydrazide, ultimately leading to the formation of the triazole ring. This reaction highlights the compound's utility in constructing valuable heterocyclic scaffolds often found in bioactive molecules.

Q2: How does the structure of 4-(4-chlorophenyl)-4,5-dihydro-1H-1,2,4-triazole-5-thione, synthesized from this compound, influence its crystal packing?

A2: The synthesized compound [] exists in its thione tautomeric form, confirmed by X-ray crystallography. This structure features a planar five-membered ring (triazole) at an almost orthogonal angle (82.70(5)°) to the 4-chlorophenyl ring. This specific geometry enables the formation of supramolecular dimers via thioamide-N–H⋯S(thione) hydrogen bonds. Furthermore, C=S⋯π(triazolyl) and C-Cl⋯π(triazolyl) interactions contribute to the overall three-dimensional architecture of the crystal lattice.

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.